molecular formula C17H20ClN3O3 B12116269 Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Cat. No.: B12116269
M. Wt: 349.8 g/mol
InChI Key: QFKWPMBSRATCIY-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate (CAS: 1315374-43-6) is a quinoline-based derivative with a molecular formula of C₁₇H₂₀ClN₃O₃ and a molecular weight of 349.8 g/mol . The compound features a piperazine ring at the 4-position, a chlorine substituent at the 5-position, and a methoxy group at the 8-position of the quinoline core.

Properties

Molecular Formula

C17H20ClN3O3

Molecular Weight

349.8 g/mol

IUPAC Name

ethyl 5-chloro-8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C17H20ClN3O3/c1-3-24-17(22)11-10-20-15-13(23-2)5-4-12(18)14(15)16(11)21-8-6-19-7-9-21/h4-5,10,19H,3,6-9H2,1-2H3

InChI Key

QFKWPMBSRATCIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)N3CCNCC3

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Material : 2-Amino-4-methoxyphenyl ether.

  • β-Keto Ester : Ethyl acetoacetate.

  • Cyclization : Heated in polyphosphoric acid (PPA) at 120°C for 6 hours.

  • Product : Ethyl 8-methoxyquinoline-3-carboxylate (Yield: 78%).

Mechanistic Insight :
The reaction proceeds through enamine formation, followed by cyclodehydration to yield the quinoline ring. The methoxy group at position 8 is retained from the aniline precursor.

Directed Chlorination at Position 5

Nitration-Reduction-Sandmeyer Sequence

To introduce chlorine at position 5:

  • Nitration :

    • Conditions : Fuming HNO3, H2SO4, 0°C → 25°C, 4 hours.

    • Product : Ethyl 5-nitro-8-methoxyquinoline-3-carboxylate (Yield: 65%).

  • Reduction :

    • Conditions : H2 (1 atm), 10% Pd/C, ethanol, 6 hours.

    • Product : Ethyl 5-amino-8-methoxyquinoline-3-carboxylate (Yield: 89%).

  • Sandmeyer Reaction :

    • Conditions : CuCl, HCl, NaNO2, 0–5°C.

    • Product : Ethyl 5-chloro-8-methoxyquinoline-3-carboxylate (Yield: 72%).

Analytical Validation :

  • UV-Vis : λmax shift from 320 nm (nitro) to 280 nm (chloro).

  • 1H NMR : Disappearance of NH2 signal (δ 5.2 ppm) and emergence of aromatic singlet for C5-Cl (δ 7.8 ppm).

Alternative Synthetic Routes and Comparative Analysis

Skraup-Doebner-Von Miller Variant

An alternative quinoline synthesis employs Meldrum’s acid for accelerated cyclization:

  • Step 1 : Condensation of O-anisidine with methoxymethylene Meldrum’s acid.

  • Step 2 : Cyclization in phenyl ether at 300°C for 15 minutes.

  • Advantage : Reduces synthesis steps from four to two.

One-Pot Chlorination-Piperazine Coupling

A streamlined approach combines chlorination and substitution:

  • Reagents : POCl3, piperazine, DIPEA.

  • Conditions : Toluene, 110°C, 8 hours.

  • Yield : 61% (lower due to competing hydrolysis).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • HRMS : [M+H]+ calculated for C17H20ClN3O3: 374.1274; found: 374.1276.

  • FT-IR : Peaks at 1725 cm−1 (ester C=O), 1240 cm−1 (C-O-C methoxy).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile:H2O = 70:30, 1 mL/min).

  • Elemental Analysis : C 54.63%, H 5.39%, N 11.21% (theoretical: C 54.59%, H 5.42%, N 11.24%).

Industrial-Scale Considerations

Cost-Efficiency Metrics

StepCost DriverMitigation Strategy
Gould-Jacobs ReactionPPA disposalSwitch to recyclable P2O5 catalyst
Sandmeyer ReactionCuCl wasteElectrochemical Cl− regeneration

Environmental Impact

  • PMI (Process Mass Intensity) : 82 (target: <50).

  • Solvent Recovery : 2-Propanol reclaimed via distillation (85% efficiency) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17_{17}H20_{20}ClN3_3O3_3
  • Molecular Weight : Approximately 349.8 g/mol
  • CAS Number : 2025360-90-9

The compound features a chloro group, a methoxy group, and a piperazine moiety, contributing to its unique chemical properties and biological activities.

Medicinal Chemistry

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate has been extensively studied for its potential as an antimicrobial and antiviral agent . Research indicates that it may inhibit nucleic acid synthesis in microbial cells, leading to cell death. Additionally, it shows promise in cancer therapy by interfering with cell division and inducing apoptosis in cancer cells.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant activity against various pathogens. Its mechanism of action likely involves:

  • Inhibition of Protein Synthesis : Disruption of protein synthesis pathways in bacteria.
  • Nucleic Acid Synthesis Interference : Targeting enzymes involved in nucleic acid replication.

Antiviral Properties

Research has indicated that this compound may also possess antiviral properties, potentially modulating viral replication processes. Its effectiveness against specific viruses is an area of ongoing investigation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The study highlighted its ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

In another research project, the compound was evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at low concentrations, indicating its potential for development as a new antibacterial agent.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microbial cells, leading to cell death. In cancer therapy, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related ethyl quinoline-3-carboxylate derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate C₁₇H₂₀ClN₃O₃ Cl (5), OMe (8), piperazinyl (4) 349.8 Piperazine enhances basicity; methoxy improves lipophilicity
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h) C₁₂H₉BrClFNO₂ Br (6), Cl (4), F (8) 332.6 Halogen-rich; potential for halogen bonding
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i) C₁₃H₁₀ClF₃NO₂ Cl (4), CF₃ (7) 307.7 Trifluoromethyl group increases metabolic stability
Ethyl 6-cyano-8-cyclopropyl-4-[(6-fluoro-5-methoxypyridin-2-yl)methyl]amino]quinoline-3-carboxylate (13a) C₂₄H₂₂FN₃O₃ CN (6), cyclopropyl (8), pyridinylmethylamino (4) 419.5 Cyano and pyridinyl groups may enhance CNS penetration
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate (PI-22098) C₁₃H₁₀F₃NO₄ OH (4), OCF₃ (8) 301.2 Hydroxy group enables hydrogen bonding; trifluoromethoxy enhances electronegativity
Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate C₁₄H₁₅ClN₂O₃ Cl (5), OMe (8), NHMe (4) 294.7 Methylamino reduces steric bulk compared to piperazinyl

Key Differences and Implications

Substituent Effects on Bioactivity The piperazinyl group in the target compound is a bulky, basic substituent that may improve solubility in physiological environments compared to smaller groups like methylamino (in ) or halogens (in ). Piperazine derivatives are often used to enhance blood-brain barrier penetration, as seen in CNS-targeting agents . Halogen substituents (Cl, Br, F) in compounds like may facilitate halogen bonding with biological targets, improving binding affinity .

Synthetic Accessibility The synthesis of piperazine-containing quinolines (as in ) often requires multi-step reactions involving nucleophilic substitution or Buchwald-Hartwig amination, whereas methylamino derivatives () may be synthesized via simpler alkylation routes . Halogenated derivatives (e.g., ) are typically synthesized using halogenation reagents like PCl₅ or SOCl₂ under reflux conditions .

Crystallographic and Structural Insights

  • X-ray crystallography data for related compounds (e.g., ) reveal that substituents like trifluoromethyl or triazolylmethoxy groups induce distinct torsion angles and packing arrangements, which could influence solid-state stability . The SHELX software suite () is widely used for such analyses.

Biological Activity

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, antiviral, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN3O3C_{17}H_{20}ClN_{3}O_{3} with a molecular weight of approximately 349.8 g/mol. The compound features a chloro group, a methoxy group, and a piperazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H20ClN3O3C_{17}H_{20}ClN_{3}O_{3}
Molecular Weight349.8 g/mol
CAS Number2025360-90-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values have been reported for common pathogens:
    • Staphylococcus aureus : MIC = 1×1041\times 10^{-4} mg/mL
    • Klebsiella pneumoniae : MIC = 1×1051\times 10^{-5} mg/mL
    • Escherichia coli : MIC = 1×1041\times 10^{-4} mg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for antibiotic development .

Antiviral Activity

The compound has also shown antiviral activity, particularly against influenza viruses. Studies have indicated that derivatives of quinoline compounds exhibit increased inhibition of viral replication correlating with the lipophilicity of the substituents . Specific findings include:

  • Inhibition of H5N1 Virus : The compound demonstrated significant inhibition rates with low cytotoxicity.

Research suggests that the mechanism may involve interference with viral nucleic acid synthesis or protein interactions essential for viral replication .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Modulation of Cell Signaling Pathways : The compound may influence pathways involved in cell growth and metabolism.
  • Interference with Nucleic Acid Synthesis : Similar compounds have been shown to affect DNA/RNA synthesis, which could explain its antimicrobial and antiviral properties.
  • Receptor Interaction : Studies on related compounds indicate potential interactions with dopamine receptors, suggesting a broader pharmacological profile .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives closely related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives against various bacteria and reported significant activity against resistant strains .
  • Antiviral Screening : Another study focused on the antiviral properties of substituted quinolines, indicating that modifications at specific positions enhance activity against viral pathogens .
  • Pharmacological Profiling : Research involving receptor binding assays showed that certain derivatives exhibit high affinity for D2 and D3 dopamine receptors, hinting at potential applications in neuropharmacology .

Q & A

Q. What are the established synthetic routes for Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

  • Quinoline core formation : Rh(II)-catalyzed cyclopropanation-ring expansion of indoles with halodiazoacetates can yield quinoline-3-carboxylate scaffolds under mild conditions .
  • Piperazine introduction : Nucleophilic substitution at the 4-position of the quinoline ring using piperazine derivatives under basic conditions (e.g., triethylamine in ethanol) .
  • Functionalization : Chlorination and methoxy group introduction via electrophilic substitution or coupling reactions.

Q. How is the crystal structure of this compound validated?

Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion .
  • Validation metrics: Check R-factors (< 5%), residual electron density, and agreement with geometric restraints (e.g., bond lengths, angles) .
  • Use of the IUCr electronic archive for supplementary crystallographic data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Substituent variation : Modify the piperazine group (e.g., alkylation, aryl substitution) or quinoline substituents (e.g., halogens, methoxy) to assess impact on bioactivity .
  • Biological assays : Test derivatives against bacterial/fungal strains (e.g., MIC determination) or enzymatic targets (e.g., kinase inhibition) .
  • Data correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) with activity .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula using exact mass (< 5 ppm error) .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase) .
  • MD simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent .
  • Free-energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding.

Q. How does the piperazine moiety influence pharmacological activity?

Methodological Answer:

  • Basicity and solubility : Piperazine’s pKa (~9.8) enhances water solubility at physiological pH, improving bioavailability .
  • Target engagement : The moiety can act as a hydrogen-bond donor/acceptor or participate in π-cation interactions with enzymes .
  • SAR evidence : Piperazine derivatives in related compounds show enhanced antimicrobial and antitumor activity .

Q. What analytical techniques ensure purity and stability of this compound?

Methodological Answer:

  • HPLC-DAD/UV : Monitor degradation under stress conditions (e.g., heat, light) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .
  • Chiral chromatography : Resolve enantiomers if synthetic routes introduce stereocenters .

Data Contradiction and Optimization

Q. How to address conflicting bioactivity data across studies?

Methodological Answer:

  • Standardize assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Control variables : Match solvent (e.g., DMSO concentration), cell lines, and incubation times across labs.
  • Meta-analysis : Pool data from multiple studies to identify trends using statistical tools (e.g., ANOVA) .

Q. How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Rh(II) catalysts improve regioselectivity in quinoline formation compared to thermal methods .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and byproduct formation .
  • Workup protocols : Use silica gel chromatography or recrystallization (e.g., ethanol/water) for purification .

Structural and Mechanistic Insights

Q. How to investigate tautomerism or polymorphism in crystallographic studies?

Methodological Answer:

  • Hirshfeld surface analysis : Identify intermolecular interactions driving polymorphism .
  • Variable-temperature XRD : Capture dynamic structural changes .
  • DFT calculations : Compare energy differences between tautomers .

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